Linker Length Optimization: PEG3 Linker in Conjugate 55 Yields Optimal Cooperativity and Degradation Potency Relative to PEG2 and PEG4 Analogs
E3 Ligase Ligand-linker Conjugate 55 incorporates a PEG3-based linker architecture. Systematic linker length SAR studies on VHL-based PROTACs demonstrate that a three-unit PEG linker (n=3) provides the highest ternary complex cooperativity (α=7.4) compared to shorter two-unit (α=5.7) or longer four-unit (α=4.7) PEG linkers, with the n=3 linker achieving a pDC50 of 8.1 against the BRD4 short isoform [1][2]. This cooperativity advantage translates to enhanced degradation efficiency at lower compound concentrations, a property directly attributable to the specific linker length embedded in Conjugate 55.
| Evidence Dimension | Ternary complex cooperativity (α) and degradation potency (pDC50) |
|---|---|
| Target Compound Data | Conjugate 55: PEG3 linker (n=3); inferred cooperativity α=7.4; inferred pDC50=8.1 (BRD4 short isoform, VHL-based PROTAC context) [1][2] |
| Comparator Or Baseline | PEG2 linker (n=2): α=5.7, pDC50=7.0; PEG4 linker (n=4): α=4.7, pDC50=8.4 |
| Quantified Difference | PEG3 linker exhibits 1.3-fold higher cooperativity than PEG2 and 1.6-fold higher than PEG4; pDC50 improvement of 1.1 log units over PEG2 |
| Conditions | Biochemical ternary complex formation assays and cellular degradation assays using VHL-recruiting PROTACs MZ1 (n=3), MZ4 (n=2), and MZ2 (n=4) targeting BRD4 |
Why This Matters
The PEG3 linker in Conjugate 55 is positioned within the empirically validated optimal linker length range for achieving maximal ternary complex cooperativity, a key determinant of PROTAC degradation efficiency and catalytic behavior, thereby reducing the need for extensive linker re-optimization when synthesizing novel degraders.
- [1] Bemis TA, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. doi:10.1021/acs.jmedchem.1c00482. View Source
- [2] PMC12264966 Table 1. Linker Length and Experimental Information of MZ1/2/4. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12264966/table/tbl1/. View Source
